molecular formula C9H4F5NO2 B12887774 2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole

2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole

Cat. No.: B12887774
M. Wt: 253.12 g/mol
InChI Key: HNGRMKJXJRPQQG-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole is an organic compound characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to a benzo[d]oxazole ring. This compound is known for its unique chemical properties, including high thermal stability and low volatility, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole typically involves the condensation of appropriate starting materials. One common method involves the reaction of 2-aminophenol with trifluoroacetonitrile (CF3CN) under specific conditions to form an intermediate, which then undergoes cyclization to yield the desired product . The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures high-quality production suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism by which 2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects

Properties

Molecular Formula

C9H4F5NO2

Molecular Weight

253.12 g/mol

IUPAC Name

2-(difluoromethoxy)-5-(trifluoromethyl)-1,3-benzoxazole

InChI

InChI=1S/C9H4F5NO2/c10-7(11)17-8-15-5-3-4(9(12,13)14)1-2-6(5)16-8/h1-3,7H

InChI Key

HNGRMKJXJRPQQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(O2)OC(F)F

Origin of Product

United States

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